4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethylsulfonyl group and a fluorobenzo[d]thiazol-2-yl moiety
Mechanism of Action
Target of Action
Compounds with a benzo[d]thiazol-2-yl structure have been used in the development of fluorescent probes for selectively sensing certain analytes .
Biochemical Pathways
Compounds with a benzo[d]thiazol-2-yl structure have been used in the development of semiconductors for plastic electronics .
Action Environment
The environment can influence the action of compounds. For example, the solvent effect on the hydrogen bond dynamical process has been analyzed theoretically for compounds with a benzo[d]thiazol-2-yl structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The ethylsulfonyl group is introduced through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a benzoyl chloride derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its use in organic light-emitting diodes (OLEDs).
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.
Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.
Uniqueness
4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and stability.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGSZSXCDRWCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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